Cycloviolacin O15

Description

Properties

bioactivity |

Antimicrobial |

|---|---|

sequence |

GLVPCGETCFTGKCYTPGCSCSYPICKKN |

Origin of Product |

United States |

Natural Occurrence and Bioproduction of Cycloviolacin O15

Plant Sources and Distribution within Violaceae

Cycloviolacin O15 is naturally produced by plants belonging to the Violaceae family. uq.edu.au It has been specifically isolated and identified from Viola odorata, commonly known as the sweet violet. oup.comoup.com This plant is a rich source of a diverse array of cyclotides, including both the Möbius and bracelet subfamilies. portlandpress.comacs.org While cyclotides are ubiquitous throughout the Violaceae family, they are found more sparsely in other plant families such as Rubiaceae, Cucurbitaceae, Fabaceae, and Solanaceae. uq.edu.augoldaruco.comnih.gov

The distribution of cyclotides within a single plant can vary, with different peptides having specific targets that influence their location in various tissues. frontiersin.org In Viola odorata, for instance, a wide range of cyclotides have been identified in the aerial parts and roots. portlandpress.com The presence of numerous cyclotides, including this compound, in Viola odorata suggests a potential role in the plant's defense mechanisms. portlandpress.comfrontiersin.orgbiorxiv.org

Table 1: Plant Sources of this compound

| Family | Genus | Species | Common Name | Reference |

|---|---|---|---|---|

| Violaceae | Viola | odorata | Sweet Violet | oup.com, oup.com |

Biosynthesis Pathways of this compound Precursors

The biosynthesis of cyclotides like this compound begins with the ribosomal synthesis of a precursor protein. nih.govrsc.org This precursor protein contains several distinct domains: a signal peptide, a pro-domain, and one or more cyclotide domains. nih.govacs.org The cyclotide domain is the sequence that will ultimately form the mature cyclotide. The precursor protein is directed to the endoplasmic reticulum for processing. researchgate.net

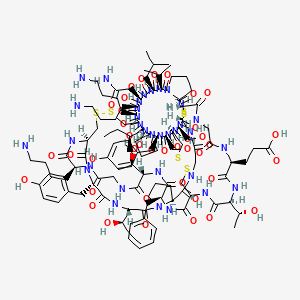

The genes encoding these precursor proteins provide the initial blueprint for cyclotide production. rsc.org The precursor proteins for cyclotides from the Violaceae family, such as those for this compound, typically contain a single cyclotide domain. nih.govacs.org The amino acid sequence of this compound has been determined as GLVPCGETCFTGKCYTPGCSCSYPICKKN. oup.comoup.com

Post-Translational Modifications and Cyclization Mechanisms

Following translation, the precursor protein undergoes several post-translational modifications. A key step is the oxidative folding of the cyclotide domain, where the six conserved cysteine residues form three disulfide bonds, creating the characteristic cyclic cystine knot (CCK) motif. portlandpress.comnih.gov This intricate knot is crucial for the exceptional stability of cyclotides. portlandpress.com

The final and defining step is the excision of the cyclotide domain from the precursor and its subsequent head-to-tail cyclization. This process is catalyzed by a specific enzyme called asparaginyl endopeptidase (AEP). nih.govnih.gov AEP recognizes and cleaves the C-terminal of the cyclotide domain at a specific asparagine (or sometimes aspartic acid) residue and then catalyzes the formation of a new peptide bond between the newly freed C-terminus and the N-terminus of the cyclotide domain. nih.govnih.gov This enzymatic action results in the mature, cyclic this compound. The entire process is remarkably efficient, with few unprocessed linear precursors found in the plant. rsc.org

Structural Features and Conformational Dynamics of Cycloviolacin O15

Cyclic Cystine Knot (CCK) Topology and Disulfide Bonding Pattern

Cycloviolacin O15 is further classified into the Möbius subfamily of cyclotides. uq.edu.au This classification is characterized by a conceptual twist in the peptide backbone, which is typically induced by a cis-proline peptide bond within one of the backbone loops. nih.gov

The specific disulfide bonding pattern is crucial for maintaining this complex three-dimensional shape. The six conserved cysteine residues in the amino acid sequence of this compound form three specific linkages. Based on its primary sequence, the cysteine residues are located at positions 6, 10, 15, 20, 22, and 27. nih.gov These form the characteristic I-IV, II-V, and III-VI disulfide bridges of the cyclotide family, corresponding to the following connections in this compound: Cys6-Cys20, Cys10-Cys22, and Cys15-Cys27. cpu-bioinfor.orgnih.gov

| Feature | Description | Source |

|---|---|---|

| Amino Acid Sequence | G-L-V-P-C-G-E-T-C-F-T-G-K-C-Y-T-P-G-C-S-C-S-Y-P-I-C-K-K-N | cpu-bioinfor.orgnih.gov |

| Cysteine Positions | 6, 10, 15, 20, 22, 27 | nih.gov |

| Disulfide Bond 1 (I-IV) | Cys6 - Cys20 | nih.gov |

| Disulfide Bond 2 (II-V) | Cys10 - Cys22 | nih.gov |

| Disulfide Bond 3 (III-VI) | Cys15 - Cys27 | nih.gov |

Three-Dimensional Structural Characterization Techniques

The primary experimental method for determining the three-dimensional structures of cyclotides is Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govfrontiersin.orgacs.orgrsc.org This technique is well-suited for these molecules, which can be challenging to crystallize for analysis by X-ray crystallography. nih.govacs.org

However, a search of public repositories such as the Protein Data Bank (PDB) indicates that no experimentally determined three-dimensional structure for this compound has been deposited to date. cpu-bioinfor.orgnih.gov As a result, researchers have turned to computational methods to understand its spatial arrangement. Recent studies have utilized homology modeling to generate a 3D structure. biorxiv.orgbiorxiv.org Specifically, the AlphaFold server, a deep learning-based algorithm, was used to predict the three-dimensional structure of this compound, enabling further computational analyses such as molecular docking and dynamics simulations. biorxiv.orgbiorxiv.orgresearchgate.netresearchgate.netbiorxiv.org

| Technique | Status for this compound | Note | Source |

|---|---|---|---|

| NMR Spectroscopy | Not Reported | Primary method for other cyclotides. | nih.govrsc.org |

| X-ray Crystallography | Not Reported | Rarely used for cyclotides due to crystallization difficulties. | nih.govacs.org |

| Computational Modeling (AlphaFold) | Applied | Used to predict the 3D structure in the absence of experimental data. | biorxiv.orgbiorxiv.orgresearchgate.net |

Conformational Stability and Rigidity of the this compound Scaffold

The molecular architecture of this compound, defined by its cyclic cystine knot motif, endows the peptide with exceptional conformational stability and rigidity. google.combiorxiv.orgrsc.orgresearchgate.net This structural integrity is a hallmark of the cyclotide family and makes them remarkably resistant to degradation by chemical, thermal, and enzymatic challenges. nih.govresearchgate.netgoogle.combiorxiv.org

The combination of the cyclized backbone and the interlocking network of disulfide bonds creates a highly constrained and compact structure. researchgate.net This framework provides a robust defense against proteolysis, as it prevents the peptide from adopting the extended conformation typically required for cleavage by proteolytic enzymes. nih.govrsc.org Studies on other cyclotides have experimentally confirmed that the integrity of the CCK motif is paramount for this stability; the reduction of the disulfide bonds leads to a more flexible backbone and a marked decrease in structural stability. rsc.orgacs.org The inherent stability of the this compound scaffold is therefore a direct consequence of its unique CCK topology. researchgate.netbiorxiv.orgresearchgate.net

Molecular Dynamics Simulations and Conformational Analysis

To probe the dynamic behavior and conformational landscape of this compound, researchers employ computational techniques such as molecular dynamics (MD) simulations. plos.org MD simulations provide a theoretical lens to observe the motion of atoms in the peptide over time, offering insights into its flexibility, stability, and interactions. plos.orgnih.gov

In a recent computational study, the predicted three-dimensional structure of this compound was subjected to MD simulations to assess its stability, particularly when interacting with a target protein. biorxiv.orgresearchgate.netbiorxiv.orgnih.gov These simulations, conducted over a 500-nanosecond timescale, demonstrated that the this compound molecule remained stable within the protein-cyclotide complex. biorxiv.orgnih.gov This computational analysis supports the concept of an intrinsically stable and rigid scaffold. biorxiv.orgresearchgate.net Such simulations are vital for confirming the structural integrity of modeled peptides and for understanding the dynamic interplay between the disulfide constraints and the flexibility of the backbone loops, which is a key aspect of cyclotide structure and function. nih.gov

| Study Focus | Simulation Details | Key Finding | Source |

|---|---|---|---|

| Stability of Protein-Cyclotide Complex | 500 ns MD simulations in duplicate | The cyclotide remained stable within the complex, indicating a structurally sound scaffold. | biorxiv.orgresearchgate.netnih.gov |

Molecular Mechanisms of Action of Cycloviolacin O15

Membrane Interaction and Disruption Pathways

The bioactivity of cyclotides is intrinsically linked to their capacity to target and compromise the integrity of biological membranes. goldaruco.comnih.gov This process is initiated by the peptide binding to the membrane surface, which can lead to membrane leakage and eventual rupture, causing cell death. uq.edu.aunih.gov The insecticidal activity of cyclotides, for example, has been associated with the disruption of midgut cell membranes in larvae. uq.edu.au Similarly, the anthelmintic properties displayed by Cycloviolacin O15 and other related cycloviolacins against nematodes like Haemonchus contortus and Trichostrongylus colubriformis are believed to operate through this membrane disruption mechanism. goldaruco.comnih.gov

Studies on the related cyclotide Cycloviolacin O2 (CyO2) have shown that it causes rapid, concentration-dependent disruption of lipid membranes, leading to the release of cellular contents within minutes. sb-peptide.comnih.gov This membrane-disrupting action is considered a crucial element of its cytotoxic effect. sb-peptide.comnih.govacs.org The amphiphilic nature of cyclotides, resulting from the surface exposure of a significant number of hydrophobic residues due to the rigid CCK structure, facilitates these membrane interactions. core.ac.uk

Pore Formation Hypothesis and Lipid Affinity

The disruption of the cell membrane by cyclotides is thought to occur through the formation of pores. uq.edu.augoldaruco.com The prevailing theory suggests a toroidal pore model, where the cyclotides, after initial binding, insert themselves into the lipid bilayer. nih.govacs.org As more cyclotide molecules accumulate and insert into the membrane, the bilayer becomes increasingly hydrated, which ultimately leads to its destabilization and the formation of a pore. nih.govacs.org

A critical factor in this process is the peptide's affinity for specific lipids. Cyclotides demonstrate a preferential interaction with membranes containing phosphatidylethanolamine (B1630911) (PE) headgroups. goldaruco.comnih.gov Research on CyO2 has shown that it can preferentially extract PE-lipids from a membrane, a specificity that dramatically enhances its activity against membranes with this composition, such as those of Escherichia coli. nih.gov The presence or absence of other lipids, like cholesterol, can also modulate bioactivity; cholesterol-free membranes have been observed to reduce the efficacy of cyclotides. nih.govacs.org This selective affinity for certain lipid compositions helps explain why a cyclotide may be potent against one cell type (e.g., an insect or bacterial cell) but not another (e.g., a red blood cell). uq.edu.au

Interactions with Specific Cellular Components and Molecular Targets

While the primary target of this compound is the cell membrane via lipid interactions, recent computational studies have identified other potential molecular targets. nih.gov A virtual screening study identified this compound as a potential inhibitor of neuraminidase from Streptococcus pneumoniae (SpNanA), an enzyme crucial for bacterial colonization. biorxiv.orgresearchgate.netresearchgate.net

This interaction is stabilized by a network of non-covalent bonds between the cyclotide and key amino acid residues in the active site of the enzyme. biorxiv.org The docking analysis predicted a strong binding energy of -214.57 kJ/mol for the this compound-SpNanA complex. biorxiv.org Specific interactions include:

Hydrogen Bonds: Formed with residues R332 and R706. biorxiv.org

Electrostatic Interactions: Favorable electrostatic interactions also occur with R332 and R706. biorxiv.org

Van der Waals Forces: A broad range of residues, including R332, I333, R351, D357, I427, F428, L583, Q587, R648, Y680, R706, and Y737, form van der Waals interactions with this compound. biorxiv.org

These findings suggest that in addition to generalized membrane disruption, this compound may also function by targeting specific proteins, inhibiting their function through precise molecular interactions.

Table 1: Predicted Interactions between this compound and S. pneumoniae Neuraminidase (SpNanA) Residues

| Interaction Type | Interacting SpNanA Residues | Reference |

| Binding Energy | -214.57 kJ/mol | biorxiv.org |

| Hydrogen Bonds | R332, R706 | biorxiv.org |

| Electrostatic Interactions | R332, R706 | biorxiv.org |

| Van der Waals Forces | R332, I333, R351, D357, I427, F428, L583, Q587, R648, Y680, R706, Y737 | biorxiv.org |

Role of Electrostatic Interactions and Peptide Net Charge in Activity Modulation

Studies on Cycloviolacin O2, which is closely related to this compound, have demonstrated that its potent bactericidal and cytotoxic activities are highly dependent on its charged amino acid residues. researchgate.netacs.org Chemical modification to neutralize these charged residues resulted in a significant loss of activity, confirming that electrostatic interactions are required for optimal function. core.ac.ukresearchgate.netacs.org This dependence on charge is a key modulator of activity. acs.org

In the context of protein inhibition, electrostatic forces are also critical. The predicted interaction between this compound and the neuraminidase enzyme explicitly involves favorable electrostatic interactions with arginine residues (R332 and R706) in the protein's active site, highlighting the importance of charge in guiding the peptide to its molecular target. biorxiv.org

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| Cycloviolacin O2 (CyO2) |

| Cycloviolacin O3 |

| Cycloviolacin O4 |

| Cycloviolacin O8 |

| Cycloviolacin O13 |

| Cycloviolacin O14 |

| This compound |

| Cycloviolacin O16 |

| Kalata B1 |

| Kalata B2 |

| Melittin |

| Parigidin-br1 |

| Pase A |

| Pase B |

| Pase C |

| Pase D |

| Pase E |

| Poca A |

| Poca B |

| Hyen D |

Structure Activity Relationships Sar and Rational Design of Cycloviolacin O15 Analogues

Influence of Amino Acid Residues on Biological Potency

The biological potency of cyclotides is significantly influenced by the nature and distribution of their amino acid residues, particularly those that are surface-exposed. Studies on cyclotides from Viola odorata, including variants closely related to Cycloviolacin O15, have highlighted the critical role of charged residues in their bioactivity. Current time information in Washoe County, US.nih.gov

In a computational study, specific amino acid interactions of this compound with the neuraminidase of Streptococcus pneumoniae were predicted. The model suggests that arginine residues (R332 and R706) in the target protein form hydrogen bonds and favorable electrostatic interactions with this compound. biorxiv.org Furthermore, a range of other residues in the target protein were predicted to have van der Waals interactions with this compound. biorxiv.org

These findings underscore the importance of specific amino acid residues and their properties, such as charge and hydrophobicity, in dictating the biological potency of this compound and its analogues.

Table 1: Predicted Interacting Residues between this compound and S. pneumoniae Neuraminidase (SpNanA)

| Interaction Type | Interacting Residues in SpNanA |

| Hydrogen Bonds | R332, R706 |

| Electrostatic Interactions | R332, R706 |

| Van der Waals Interactions | R332, I333, R351, D357, I427, F428, L583, Q587, R648, Y680, R706, Y737 |

| Short Contacts | R332, F428, R706 |

| Data sourced from a computational docking study. biorxiv.org |

Importance of Loop Regions and Their Sequence Diversity

The six inter-cysteine loops of the cyclotide framework are the primary sites of sequence variation and are critical in defining the biological activity profile of each peptide. uq.edu.au this compound belongs to the Möbius subfamily of cyclotides, which are characterized by the absence of a cis-proline in loop 5. nih.govnih.gov In bracelet cyclotides, loops 2 and 3, which often exhibit a high degree of hydrophobicity, are thought to be key for membrane interaction. nih.govuq.edu.au

The diversity in the amino acid composition of these loops allows for a wide range of biological activities. For example, a single amino acid change in loop 3 of Cycloviolacin O2 was shown to significantly reduce its hemolytic activity. researchgate.netresearchgate.net Loop 1 is generally the most conserved, often containing a highly conserved glutamic acid residue, while loop 6 is the most diverse in terms of both size and sequence. uq.edu.au The sequence of loop 6 is also important for the biosynthesis of cyclotides, as it contains residues recognized by the enzymes responsible for cyclization. ntu.edu.sg

The sequence of this compound, GLVPCGETCFTGKCYTPGCSCSYPICKKN, showcases the unique composition of its loop regions which contributes to its specific biological activities, such as its anthelmintic properties. nih.govgoogle.com The variability within these loops provides a natural combinatorial library that can be explored for designing new bioactive peptides. researchgate.net

Table 2: Loop Sequences of this compound

| Loop | Sequence |

| Loop 1 | GLVP |

| Loop 2 | GET |

| Loop 3 | FTGK |

| Loop 4 | YTPG |

| Loop 5 | S |

| Loop 6 | SYPICKKN |

| Sequence based on UniProt and other database entries. |

Engineering Approaches for Modulating Bioactivity

The robust and versatile nature of the cyclotide scaffold makes it an ideal template for protein engineering. One of the most promising approaches for modulating the bioactivity of cyclotides like this compound is through "peptide grafting". This technique involves replacing one of the native loops with a sequence from another bioactive peptide to confer a new function onto the cyclotide framework, while retaining its exceptional stability. google.comacs.org

Loop 6 is often a target for such grafting experiments due to its high sequence variability and tolerance for substitution. ntu.edu.sg This approach allows for the introduction of novel functionalities, such as targeting specific receptors or enzymes, by incorporating known peptide epitopes. For example, grafting a pro-angiogenic peptide sequence into a cyclotide loop has been successfully demonstrated. google.com

Another engineering strategy involves site-directed mutagenesis to substitute specific amino acids within the loops to enhance desired properties or reduce unwanted side effects. For instance, modifying charged or hydrophobic residues can alter the peptide's interaction with cell membranes and, consequently, its cytotoxic or antimicrobial activity. nih.govbiointerfaceresearch.com These engineering approaches open up possibilities for creating novel this compound derivatives with tailored biological activities for therapeutic or biotechnological applications. nih.gov

Computational Predictions and In Silico Design of this compound Derivatives

Computational methods are increasingly being used to accelerate the discovery and design of novel cyclotide analogues. In silico screening of cyclotide libraries against specific biological targets can rapidly identify potential lead compounds. researchgate.netbiorxiv.org

A recent computational study performed a virtual screening of 93 cyclotides from Viola odorata, including this compound, against the neuraminidase of Streptococcus pneumoniae (SpNanA), a key enzyme in bacterial colonization. biorxiv.orgsciencecast.org In this study, molecular docking was used to predict the binding affinity and interaction patterns of the cyclotides with the target protein. This compound was identified as one of the top five potential inhibitors based on its predicted binding energy of -214.57 kJ/mol and its interactions with key amino acid residues in the active site of SpNanA. biorxiv.orgbiorxiv.org

Following the docking studies, molecular dynamics (MD) simulations were performed to assess the stability of the predicted protein-cyclotide complexes. biorxiv.org The simulations, conducted over a 500 ns timeframe, indicated that this compound remained stably bound within the complex, reinforcing its potential as an inhibitor. biorxiv.org

These computational approaches not only help in prioritizing natural cyclotides for experimental validation but also provide a framework for the in silico design of novel derivatives. By modeling the effects of amino acid substitutions or loop modifications, it is possible to predict which changes are likely to enhance binding affinity or specificity, thereby guiding the rational design of more potent and selective this compound analogues. biointerfaceresearch.comresearchgate.net

Table 3: Computational Docking Results for Selected Cyclotides against S. pneumoniae Neuraminidase

| Cyclotide | Predicted Binding Energy (kJ/mol) |

| Kalata S | -266.15 |

| Kalata B1 | -224.82 |

| This compound | -214.57 |

| Vodo L12 | -202.99 |

| Cycloviolacin O36 | -189.28 |

| Data from a virtual screening and molecular docking study. biorxiv.orgbiorxiv.org |

Synthetic Methodologies and Chemical Modifications of Cycloviolacin O15

Solid-Phase Peptide Synthesis Strategies

The foundational step in the chemical synthesis of Cycloviolacin O15 is the assembly of its linear peptide precursor. Solid-Phase Peptide Synthesis (SPPS) is the predominant methodology for this purpose, valued for its efficiency and amenability to automation. The most common approach utilizes 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry. nih.govvdoc.pub

In a typical Fmoc-based SPPS cycle, the C-terminal amino acid is first anchored to a solid support (resin). The synthesis proceeds by repeatedly adding the subsequent amino acid derivatives in the sequence. Each cycle involves two key steps:

Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a mild base, typically piperidine. vdoc.pub

Coupling: The next Fmoc-protected amino acid is activated by a coupling reagent and added to the newly exposed N-terminus, forming a new peptide bond. vdoc.pubnih.gov

This cycle is repeated until the entire linear sequence of the this compound precursor is assembled. To enhance the efficiency of this process, particularly for complex sequences prone to aggregation, microwave-assisted methods have been employed, which can accelerate coupling and deprotection steps. nih.gov Following the complete assembly of the linear peptide, the precursor is cleaved from the resin and its amino acid side-chain protecting groups are removed, usually with a strong acid cocktail such as trifluoroacetic acid (TFA). acs.org This process yields the crude linear peptide, which is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), in preparation for cyclization and folding. acs.org

Table 1: Overview of Solid-Phase Peptide Synthesis (SPPS) for Cyclotide Precursors

| Step | Description | Common Reagents |

| Resin Loading | The first amino acid is attached to a solid support. | Fmoc-amino acid, Coupling reagents |

| Deprotection | Removal of the N-terminal Fmoc group. | Piperidine in DMF |

| Coupling | Formation of a peptide bond with the next amino acid. | HBTU, HOBt, DIC |

| Cleavage | Release of the full-length peptide from the resin. | Trifluoroacetic acid (TFA) |

| Purification | Isolation of the pure linear peptide. | Reverse-Phase HPLC |

Native Chemical Ligation and Oxidative Folding Protocols

Once the purified linear precursor of this compound is obtained, the next critical steps are backbone cyclization and the formation of the correct disulfide bonds to achieve the native cyclic cystine knot structure.

Native Chemical Ligation (NCL) is a powerful technique for achieving head-to-tail cyclization. This method requires the linear precursor to be synthesized as a C-terminal thioester, which chemoselectively reacts with an N-terminal cysteine residue. nih.govdiva-portal.orgwikipedia.org The reaction proceeds in two stages:

A rapid, reversible transthioesterification between the N-terminal cysteine's thiol group and the C-terminal thioester, forming a new thioester-linked intermediate. wikipedia.org

A spontaneous and irreversible intramolecular S-to-N acyl shift, where the nitrogen of the N-terminal cysteine attacks the thioester carbonyl, resulting in the formation of a stable, native peptide bond and cyclizing the backbone. wikipedia.org

Following cyclization, the peptide must be folded into its correct three-dimensional conformation through oxidative folding . This process establishes the three disulfide bonds (CysI-CysIV, CysII-CysV, CysIII-CysVI) that form the cystine knot. The conditions for oxidative folding are crucial and can be challenging, especially for bracelet cyclotides like this compound. Studies on the closely related bracelet cyclotide, Cycloviolacin O2, have established effective protocols. nih.govuq.edu.au Successful folding is often achieved in a single-step reaction in a carefully optimized buffer system containing redox agents (e.g., reduced and oxidized glutathione, GSH/GSSG) to facilitate disulfide bond shuffling until the most thermodynamically stable native structure is formed. uq.edu.au The folding pathway can involve intermediates with one, two, or three disulfide bonds, which eventually convert to the native peptide structure. nih.govdiva-portal.org

Table 2: Key Components of Oxidative Folding Buffers for Bracelet Cyclotides

| Component | Purpose | Example Concentration/Reagent | Source |

| Buffer | Maintain optimal pH | 0.1 M Tris-HCl or Ammonium Bicarbonate | uq.edu.au |

| Redox Pair | Catalyze disulfide exchange | 2 mM GSH / 2 mM GSSG | uq.edu.au |

| Detergent/Cosolvent | Prevent aggregation | 6% Brij 35, 35% DMSO | uq.edu.au |

| Chelating Agent | Prevent unwanted oxidation | 1 mM EDTA | uq.edu.au |

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis offers an alternative strategy that more closely mimics the natural biosynthesis of cyclotides. This approach combines the chemical synthesis of a linear peptide precursor with an enzyme-mediated cyclization step. nih.govacs.org Several enzymes have been utilized for this purpose.

Asparaginyl endopeptidases (AEPs), the enzymes responsible for cyclization in plants, can be used in vitro to ligate the N- and C-termini of a synthetic precursor. nih.govacs.org This method leverages the natural processing machinery of the plant.

Another chemoenzymatic strategy involves a two-step process where oxidative folding precedes cyclization. In this approach, the linear peptide is first folded to form the correct disulfide bonds. Subsequently, cyclization is mediated by a protease, such as trypsin or chymotrypsin, which catalyzes the formation of the final peptide bond. A key consideration for this method is that it may require sequence modification, as the protease needs a specific recognition site (e.g., a lysine (B10760008) or phenylalanine residue at the C-terminus) to effectively catalyze the ligation reaction.

Post-Synthetic Modifications and Derivatization for Enhanced Properties

Post-synthetic modification of the this compound scaffold is a valuable tool for investigating structure-activity relationships and optimizing its properties. By chemically altering specific amino acid residues, researchers can probe their contribution to the peptide's function and stability. acs.orgacs.org

A key area of investigation involves the charged residues. For instance, in the related Cycloviolacin O2, the lysine and glutamic acid residues have been chemically modified to explore how electrostatic charge influences biological activity. acs.orgacs.org Common modifications include the acetylation of lysine residues to neutralize their positive charge or the methylation of glutamic acid. google.com

Furthermore, the disulfide bonds of the cystine knot can be selectively reduced and alkylated to study the importance of the cyclic and knotted structure. acs.org Controlled reduction with agents like dithiothreitol (B142953) (DTT) can generate variants with one (1SS) or two (2SS) intact disulfide bonds, allowing for a detailed analysis of the structural requirements for activity. acs.org The introduction of non-naturally occurring amino acids into the sequence during SPPS is another powerful derivatization strategy, enabling the creation of novel analogues with potentially enhanced stability or altered functional profiles. google.com

Table 3: Examples of Post-Synthetic Modifications for Cyclotides

| Modification Type | Target Residue(s) | Purpose | Example Reagent |

| Acetylation | Lysine | Neutralize positive charge | Acetic Anhydride |

| Methylation | Glutamic Acid | Modify negative charge | Not specified |

| Selective Reduction | Cysteine pairs | Study the role of disulfide bonds | Dithiothreitol (DTT) |

| Alkylation | Cysteine | Prevent re-oxidation of reduced cysteines | Iodoacetamide |

| Analogue Synthesis | Any | Introduce novel functionalities | Non-natural amino acids |

Advanced Research Methodologies in Cycloviolacin O15 Studies

Spectroscopic Techniques for Structural Elucidation

The three-dimensional structure of cyclotides, including by extension Cycloviolacin O15, is primarily determined using Nuclear Magnetic Resonance (NMR) spectroscopy. biorxiv.orgresearchgate.net This technique is essential for characterizing the conserved structural fold that defines the cyclotide family. researchgate.net Solution-state NMR has been successfully used to determine the 3D structures of related cyclotides like Cycloviolacin O2 and Cycloviolacin O14. researchgate.net

These studies reveal a common architecture consisting of a distorted triple-stranded β-sheet and the signature cystine-knot arrangement of the disulfide bonds. researchgate.net For instance, the structure of Cycloviolacin O14 was determined using 2D homonuclear NMR datasets, and its secondary structure was mapped showing inter-strand nuclear Overhauser effects (NOEs). researchgate.net Given the high degree of structural conservation within the cyclotide family, these spectroscopic methods are the standard for elucidating the specific conformational details of this compound. nih.govresearchgate.net

Mass Spectrometry for Sequence Analysis and Characterization

Mass spectrometry (MS), particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS, is a cornerstone technique for the sequence analysis of cyclotides like this compound. nih.govnih.govuq.edu.auresearchgate.net The inherent stability and cyclic nature of these peptides require a specific workflow for successful sequencing. nih.govnih.gov

The standard protocol involves several key steps:

Reduction and Alkylation : The three disulfide bonds are first reduced and then alkylated. This process linearizes the peptide and results in a predictable mass increase (e.g., 348 Da with iodoacetamide), confirming the presence of six cysteine residues. uq.edu.au

Enzymatic Digestion : The linearized peptide is then cleaved into smaller, manageable fragments using specific enzymes like trypsin or endoproteinase Glu-C. nih.govuq.edu.au

Tandem MS (MS/MS) Analysis : The resulting peptide fragments are analyzed using tandem mass spectrometry. nih.govuq.edu.au The fragmentation patterns are interpreted to determine the amino acid sequence of each piece.

Sequence Fragment Assembly : Finally, the overlapping sequence fragments are assembled to reconstruct the full, de novo sequence of the cyclotide. nih.gov

This robust methodology is powerful enough for cyclotide identification and sequencing even when analyzing complex mixtures from crude plant extracts. nih.gov

Cell-Based Assays for Functional Profiling

Cell-based assays are fundamental to determining the biological activities of this compound. Its functional profile has been primarily characterized through its potent anthelmintic activity against significant gastrointestinal nematode parasites of sheep. nih.gov

In vitro larval development assays have been conducted to quantify this activity. nih.gov In these studies, this compound, along with other natural variants from Viola odorata like Cycloviolacin O2, O3, O8, O13, O14, and O16, demonstrated significantly greater potency than the prototypic cyclotide, Kalata B1. nih.govnih.govsb-peptide.com The activity of these cyclotides has been shown to correlate with the number of charged residues in their sequence. nih.gov While other cyclotides have been extensively studied for cytotoxic effects against various cancer cell lines using assays like the fluorometric microculture cytotoxicity assay (FMCA) and MTS assays, the most prominently documented bioactivity for this compound is its anthelmintic effect. sb-peptide.comresearchgate.net

| Target Organism | Assay Type | Measured Effect (IC50 in µM) | Reference |

|---|---|---|---|

| Haemonchus contortus | Larval Development Assay | 0.38 | uq.edu.au |

| Trichostrongylus colubriformis | Larval Development Assay | 0.41 | uq.edu.au |

Computational Biology Approaches: Docking, Molecular Dynamics, and Virtual Screening

Computational biology provides powerful tools to predict and analyze the molecular interactions of this compound. biorxiv.org A recent computational study performed a virtual screening of 93 cyclotides from Viola odorata to identify potential inhibitors of the neuraminidase protein (SpNanA) from Streptococcus pneumoniae, a key virulence factor in respiratory infections. biorxiv.orgbiorxiv.orgnih.govresearchgate.net

In this screening, this compound was identified as one of the top five potential inhibitors. biorxiv.orgnih.govresearchgate.net The analysis involved molecular docking to predict the binding affinity and identify key interactions between the cyclotide and the protein's active site. biorxiv.orgresearchgate.net Following the docking analysis, molecular dynamics (MD) simulations were performed on the protein-cyclotide complexes to assess their stability over time, confirming that the top candidates, including this compound, remained stable within the complex. biorxiv.orgnih.gov

The docking analysis for this compound revealed a strong binding energy and specific molecular interactions driving its inhibitory potential. biorxiv.org

| Parameter | Finding | Reference |

|---|---|---|

| Binding Energy | -214.57 kJ/mol | biorxiv.orgbiorxiv.org |

| Hydrogen Bond Interactions | Residues R332 and R706 | biorxiv.org |

| Electrostatic Interactions | Favorable interactions with R332 and R706 | biorxiv.org |

| Van der Waals Interactions | R332, I333, R351, D357, I427, F428, L583, Q587, R648, Y680, R706, Y737 | biorxiv.org |

Transgenic Plant Expression Systems for Research Scale Production

The production of cyclotides for research purposes can be achieved through transgenic plant expression systems. nih.govuniquest.com.auresearchgate.net This bio-engineering approach offers a sustainable and scalable alternative to chemical synthesis or extraction from native plants, which can have low yields. uniquest.com.aunih.govresearchgate.net Advances in transgenic technology have opened avenues for deploying cyclotides by incorporating their genes into crop plants, thereby enhancing the plants' own defense mechanisms against pests. nih.govresearchgate.net

The biosynthesis of cyclotides in their native plants involves the processing of a precursor protein by an enzyme called asparaginyl endopeptidase (AEP). nih.govacs.org For successful production in a transgenic host, a genetic construct is designed to co-express both the cyclotide precursor gene and the required AEP. researchgate.netacs.org Researchers have demonstrated that this method is viable, showing that a cyclotide precursor can be effectively cyclized in various plant species, including Nicotiana benthamiana and Arabidopsis thaliana. uniquest.com.au

This in-planta expression system is a key methodology for producing cyclotides like this compound for research, allowing for studies on structure-activity relationships and functional analysis. researchgate.net Furthermore, the discovery that cyclotide genes exist in major agricultural crops like those of the Fabaceae (legume) family opens the possibility of engineering these plants for large-scale production of specific cyclotides for agrochemical or pharmaceutical applications. pnas.org

Translational Research Perspectives and Future Directions

Cycloviolacin O15 as a Scaffold for Rational Drug Design

The remarkable stability of the cyclotide framework, conferred by its head-to-tail cyclic backbone and knotted disulfide bonds, makes this compound and other cyclotides ideal scaffolds for rational drug design. nih.govresearchgate.netnih.gov This structural robustness allows for the modification of amino acid sequences in the loops between the conserved cysteine residues without compromising the core structure. researchgate.net This "grafting" approach enables the introduction of new biological activities onto the stable cyclotide template. nih.gov

The ability of cyclotides to be orally bioavailable and cross cellular membranes to modulate intracellular protein-protein interactions further enhances their appeal as drug design scaffolds. nih.gov The loops of the cyclotide structure are responsible for their diverse bioactivities, and by manipulating these sequences, it is possible to design novel peptide-based drugs. researchgate.net For instance, research on other cyclotides like Cycloviolacin O2 has demonstrated that it provides a promising scaffold for future drug design due to its potent bactericidal and cytotoxic activities. sb-peptide.com

Computational studies have also highlighted the potential of this compound. In a virtual screening of cyclotides to identify potential inhibitors of neuraminidase from Streptococcus pneumoniae, this compound was identified as one of the top five potential inhibitors based on binding energy and interactions with key residues of the protein. researchgate.netbiorxiv.org This suggests that the this compound scaffold can be a starting point for developing new antibacterial agents.

Table 1: Key Attributes of this compound for Drug Design

| Attribute | Significance in Drug Design |

| High Stability | Resistant to thermal, chemical, and enzymatic degradation, leading to a longer shelf-life and potential for oral administration. researchgate.netnih.gov |

| Structural Plasticity | Tolerates amino acid substitutions in non-cysteine loop regions, allowing for the engineering of new functionalities. researchgate.netresearchgate.net |

| Cell Permeability | Ability to cross cell membranes enables the targeting of intracellular proteins. nih.gov |

| Defined Structure-Activity Relationships | Understanding how specific loop sequences contribute to bioactivity guides rational design efforts. |

Potential for Biotechnological Applications (e.g., Biopesticides)

Cyclotides, including this compound, are naturally occurring plant defense peptides, which makes them strong candidates for development as biopesticides. researchgate.net Biopesticides are derived from natural materials and are often more target-specific and have a lower environmental impact than conventional synthetic pesticides. acs.orgepa.gov The insecticidal and anthelmintic properties of many cyclotides, including this compound, underscore their potential in agriculture. nih.govresearchgate.netacs.org

This compound has demonstrated anthelmintic activity against important gastrointestinal nematode parasites of sheep, Haemonchus contortus and Trichostrongylus colubriformis. nih.govresearchgate.netacs.orggoldaruco.com This inherent bioactivity, combined with the stability of the cyclotide structure, makes it a promising lead for developing novel, eco-friendly pest management solutions. researchgate.netacs.org Advances in transgenic technology could allow for the incorporation of cyclotide genes into crops, providing them with enhanced self-defense mechanisms against pests and reducing the reliance on chemical pesticides. researchgate.netacs.org

The mechanism of action for many cyclotides involves membrane disruption, which can be effective against a range of pests. nih.gov The development of cyclotide-based biopesticides represents a sustainable approach to address global challenges in agriculture. researchgate.netacs.org

Table 2: Bioactivities of this compound Relevant to Biotechnological Applications

| Bioactivity | Target Organism(s) | Potential Application |

| Anthelmintic | Haemonchus contortus, Trichostrongylus colubriformis | Control of parasitic nematodes in livestock. nih.govacs.org |

| Insecticidal (general cyclotide property) | Various insect pests | Crop protection. nih.govnih.gov |

Development of Engineered this compound Variants with Enhanced Specificity

The modular nature of the cyclotide scaffold allows for the engineering of variants with enhanced specificity and potency. researchgate.netresearchgate.net By substituting amino acids in the variable loop regions of this compound, it is possible to fine-tune its biological activity. researchgate.net For example, studies on Cycloviolacin O2 have shown that modifying charged residues can significantly impact its anthelmintic and antibacterial activity, highlighting the potential for rational design to improve efficacy. sb-peptide.comacs.org

Molecular evolution and epitope grafting are powerful techniques for selecting bioactive cyclotides with desired properties. nih.gov These methods can be applied to the this compound scaffold to develop variants with increased specificity for a particular target, such as a cancer cell receptor or a specific pathogen. The goal is to create variants that are highly effective against the target while minimizing off-target effects. researchgate.net

The development of engineered cyclotides has already shown promise. For instance, grafting bioactive epitopes onto the cyclotide framework has been successful in creating analogs with novel therapeutic properties. researchgate.net Applying these principles to this compound could lead to the creation of a new generation of highly specific and potent therapeutic and agricultural agents.

Addressing Challenges in this compound Research and Development

Despite the significant potential of this compound, several challenges need to be addressed to facilitate its translation from the laboratory to clinical and agricultural applications.

One of the primary challenges is the complexity of production. researchgate.netresearchgate.net While chemical synthesis is possible, it can be costly and challenging for large-scale production. acs.org Heterologous production in microbial or plant-based systems is a promising alternative, but ensuring efficient gene integration and stable expression of functional cyclotides can be difficult. researchgate.net

Another challenge lies in overcoming pharmacokinetic limitations and potential off-target effects. researchgate.netbiointerfaceresearch.com While cyclotides are generally stable, their interactions in complex biological systems need to be thoroughly understood to ensure safety and efficacy. For example, some cyclotides exhibit hemolytic activity, which would be an undesirable side effect in a therapeutic agent. rsc.org

Further research is needed to fully elucidate the structure-activity relationships of this compound and its analogs. A deeper understanding of how specific amino acid sequences in the loops determine biological activity will enable more precise engineering of variants with desired properties. researchgate.net Overcoming these hurdles through continued research and technological advancements will be crucial for realizing the full potential of this compound and other cyclotides as next-generation drugs and biopesticides. researchgate.netresearchgate.net

Q & A

Q. What structural motifs of Cycloviolacin O15 are critical for its interaction with neuraminidase (SpNanA)?

this compound interacts with SpNanA through key residues (e.g., R332, F428, R648, R706, Y737) via hydrogen bonding, charge transfer, and van der Waals interactions . To identify these motifs, employ molecular docking simulations (e.g., AutoDock Vina) combined with mutagenesis studies targeting these residues. Validate interactions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Structural data from NMR or X-ray crystallography can further elucidate spatial arrangements .

Q. How can researchers characterize the anthelmintic activity of this compound against nematodes?

Design in vitro assays using Caenorhabditis elegans or Haemonchus contortus models. Monitor paralysis, mortality, or cuticle integrity via microscopy. Compare dose-response curves (EC50/LC50) with positive controls (e.g., ivermectin). Include negative controls (solvent-only) and statistical validation (ANOVA with post-hoc tests). For mechanistic insights, perform RNA-seq or proteomics to identify pathways disrupted by this compound .

Q. What experimental methods are recommended for isolating and purifying this compound from plant sources?

Extract cyclotides from Viola odorata using methanol/water mixtures. Purify via reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column. Confirm identity using MALDI-TOF mass spectrometry and compare with databases (e.g., CyBase). Ensure purity (>95%) via analytical HPLC and circular dichroism (CD) spectroscopy to verify disulfide bond integrity .

Advanced Research Questions

Q. How can computational modeling reconcile discrepancies between this compound’s predicted binding energy (-214.57 kJ/mol) and experimental efficacy?

Discrepancies may arise from solvation effects, conformational flexibility, or protein dynamics not captured in static docking. Use molecular dynamics (MD) simulations (e.g., GROMACS) over ≥100 ns to assess binding stability. Compare with experimental binding kinetics (SPR/ITC) and free energy calculations (MM-PBSA/GBSA). Integrate ensemble docking to account for protein flexibility .

Q. What strategies optimize this compound’s selectivity for SpNanA over human neuraminidase isoforms?

Perform comparative structural analysis of SpNanA and human isoforms (e.g., NEU1, NEU3) using homology modeling (SWISS-MODEL) or AlphaFold. Identify divergent binding pockets via sequence alignment (Clustal Omega) and target these regions with this compound derivatives. Validate selectivity using cell-based assays (e.g., HEK293T transfected with neuraminidase isoforms) and measure off-target effects via cytotoxicity screens .

Q. How should researchers address contradictory data on this compound’s stability under physiological conditions?

Conduct stability assays in simulated physiological buffers (pH 7.4, 37°C) over 24–72 hours. Monitor degradation via HPLC and mass spectrometry. If instability is observed, engineer cyclotide variants with stabilized backbone (e.g., Pro→Hyp substitutions) or PEGylation. Compare with cyclotide analogues (e.g., kalata B1) to identify structural determinants of stability .

Q. What statistical frameworks are appropriate for analyzing dose-dependent synergistic effects of this compound with existing antivirals?

Use the Chou-Talalay combination index (CI) method. Calculate CI values for fixed-ratio combinations (e.g., 1:1, 1:2) in cell-based antiviral assays (e.g., plaque reduction). Apply Bliss independence or Loewe additivity models to distinguish synergy from additive effects. Validate with bootstrapping or Monte Carlo simulations to estimate confidence intervals .

Methodological Guidelines

- Data Interpretation : Avoid overinteracting in silico results without experimental validation. Cross-reference docking scores with mutagenesis data .

- Reproducibility : Document all protocols in supplemental materials, including buffer compositions, instrument settings, and software parameters .

- Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies involving animal models or human cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.